molecular formula C13H14ClN3O4S B6626624 2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide

2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B6626624
M. Wt: 343.79 g/mol
InChI Key: DCLWUGNAGKYZEI-UHFFFAOYSA-N
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Description

2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a benzenesulfonamide group, and various substituents such as chlorine and methoxy groups

Properties

IUPAC Name

2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-17(13-15-5-4-6-16-13)22(18,19)12-8-11(21-3)10(20-2)7-9(12)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWUGNAGKYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC=N1)S(=O)(=O)C2=C(C=C(C(=C2)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide typically involves multi-step organic reactions

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Benzenesulfonamide Group: The benzenesulfonamide group is introduced via a sulfonation reaction, where a benzene derivative is treated with sulfuric acid or a sulfonyl chloride in the presence of a base.

    Chlorination and Methoxylation: The final steps involve chlorination using reagents like thionyl chloride or phosphorus pentachloride, and methoxylation using methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: Aqueous acids or bases at elevated temperatures.

Major Products

    Substitution: Azido or cyano derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and desulfonated products.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-dimethoxybenzenesulfonamide: Lacks the pyrimidine ring, making it less complex and potentially less specific in its interactions.

    4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.

    2-chloro-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide: Lacks the methoxy groups, which can influence its solubility and chemical behavior.

Uniqueness

2-chloro-4,5-dimethoxy-N-methyl-N-pyrimidin-2-ylbenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and biological activities. The presence of both the pyrimidine ring and the benzenesulfonamide group, along with the chlorine and methoxy substituents, makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

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